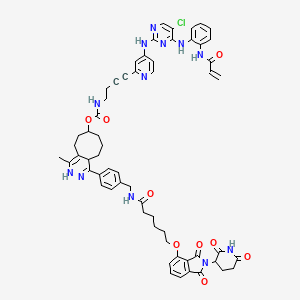![molecular formula C21H15ClN4O3 B12395139 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile is a complex organic compound that features a unique structure combining a chromenone moiety, a triazole ring, and a benzonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile typically involves multiple steps. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction, to form the triazole ring. The chromenone moiety can be synthesized through a series of reactions starting from salicylaldehyde derivatives. The final step involves the coupling of the triazole and chromenone intermediates with the benzonitrile group under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and other steps, as well as the development of efficient purification methods to isolate the final product .
化学反应分析
Types of Reactions
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone moiety can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The triazole ring can be involved in further cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for the click reaction, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation of the chromenone moiety can produce different oxidized forms .
科学研究应用
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.
Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific optical or electronic properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety can participate in redox reactions, affecting cellular processes. The benzonitrile group can enhance the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile: shares similarities with other triazole-containing compounds, such as 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]quinoline.
1,2,3-Triazole Derivatives: These compounds are widely studied for their biological activities and have similar structural features.
Uniqueness
The uniqueness of this compound lies in its combination of a chromenone moiety, a triazole ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C21H15ClN4O3 |
|---|---|
分子量 |
406.8 g/mol |
IUPAC 名称 |
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C21H15ClN4O3/c22-9-16-7-21(27)29-20-8-18(5-6-19(16)20)28-13-17-12-26(25-24-17)11-15-3-1-14(10-23)2-4-15/h1-8,12H,9,11,13H2 |
InChI 键 |
ZIIJQDPLFHHGPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


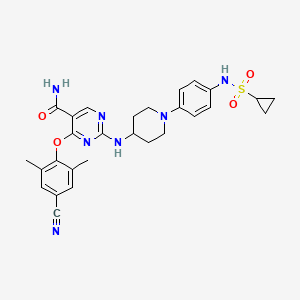

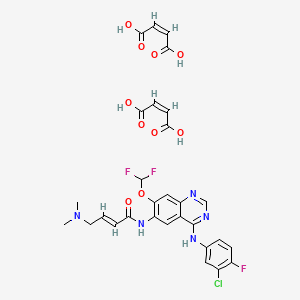
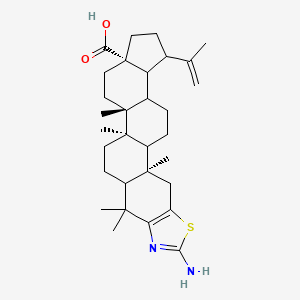
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
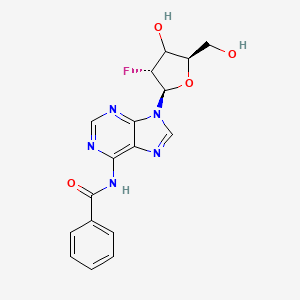
![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
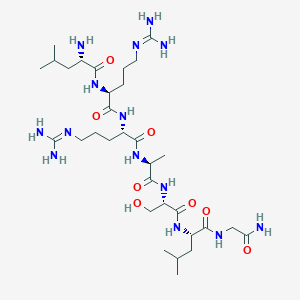
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
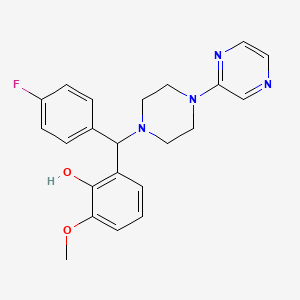
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
